

A Comparative Guide to the Spectroscopic Data of Ethyl Quinoline-2-Carboxylate Isomers

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Compound of Interest

Compound Name: *Ethyl quinoline-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for three isomers of ethyl quinoline-carboxylate: **ethyl quinoline-2-carboxylate**, ethyl quinoline-3-carboxylate, and ethyl quinoline-4-carboxylate. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including synthesis, purification, and quality control. This document summarizes available quantitative spectroscopic data and outlines the general experimental protocols for their acquisition.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three isomers. It is important to note that experimental data for **ethyl quinoline-2-carboxylate** is limited in the reviewed literature; therefore, predicted data is included for comparison where available.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Position	Predicted Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
Ethyl quinoline-2-carboxylate	-CH ₃	1.39	t	7.12
	-CH ₂	4.43	q	7.12
H-3	8.18	d	8.5	
H-4	8.11	m		
H-5	8.11	m		
H-6	7.76	ddd	8.14, 6.95, 1.19	
H-7	7.88	ddd	8.48, 6.95, 1.53	
H-8	8.11	m		
Ethyl quinoline-3-carboxylate	-CH ₃	1.46	t	7.2
	-CH ₂	4.48	q	7.2
H-2	9.46	s		
H-4	8.79	s		
H-5	7.76	d	8.1	
H-6	7.49	t	7.8	
H-7	7.16	d	6.9	
H-8	-	-	-	
Ethyl quinoline-4-carboxylate	-	Data not readily available in searched literature	-	-

Predicted ^1H NMR data for **Ethyl quinoline-2-carboxylate** sourced from iChemical[1].

Experimental data for substituted Ethyl quinoline-3-carboxylate used as a reference[2].

Table 2: ^{13}C NMR Spectroscopic Data

Isomer	Position	Chemical Shift (δ ppm)
Ethyl quinoline-2-carboxylate	-	Data not readily available in searched literature
Ethyl quinoline-3-carboxylate	$-\text{CH}_3$	14.2
	$-\text{CH}_2$	61.4
	C-2	148.9
	C-3	122.9
	C-4	138.8
	C-4a	126.8
	C-5	127.0
	C-6	131.9
	C-7	127.1
	C-8	137.3
	C-8a	148.8
	C=O	165.5
Ethyl quinoline-4-carboxylate	-	Available from SpectraBase[3]

Experimental data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2].

Table 3: Infrared (IR) Spectroscopic Data

Isomer	Functional Group	Wavenumber (cm ⁻¹)
Ethyl quinoline-2-carboxylate	-	Data not readily available in searched literature
Ethyl quinoline-3-carboxylate	C-H (aromatic)	2993
C=O (ester)	1726	
C=C, C=N (aromatic)	1600, 1492	
C-O (ester)	1276	
Ethyl quinoline-4-carboxylate	-	Data not readily available in searched literature

Experimental data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2].

Table 4: Mass Spectrometry (MS) Data

Isomer	Ion	m/z
Ethyl quinoline-2-carboxylate	-	Data not readily available in searched literature
Ethyl quinoline-3-carboxylate	[M+H] ⁺	202.0811 (Calculated for C ₁₂ H ₁₁ NO ₂)
Ethyl quinoline-4-carboxylate	[M] ⁺	201
	156	
	128	
	103	

High-resolution mass spectrometry data for a substituted Ethyl quinoline-3-carboxylate used as a reference[2]. GC-MS data for Ethyl quinoline-4-carboxylate available from the NIST Mass Spectrometry Data Center[3].

Experimental Protocols

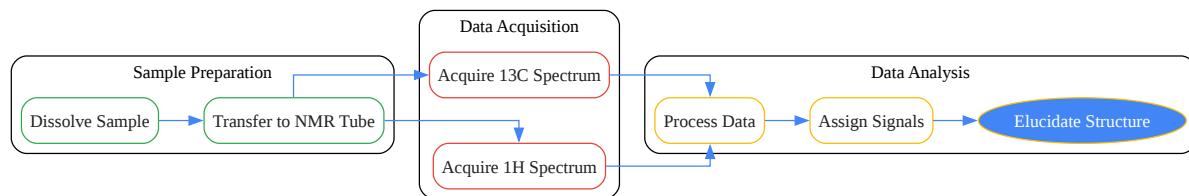
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the ethyl quinoline-carboxylate isomers.

Methodology:

- **Sample Preparation:**
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:**
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **Data Analysis:**
 - Process the raw data (Fourier transformation, phase correction, and baseline correction).
 - Integrate the ^1H NMR signals to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.



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NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the ethyl quinoline-carboxylate isomers.

Methodology:

- Sample Preparation:
 - For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- Data Acquisition:
 - Record the FT-IR spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the various functional groups (e.g., C=O of the ester, C=C and C=N of the quinoline ring, C-O bonds).



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FT-IR Spectroscopy Experimental Workflow

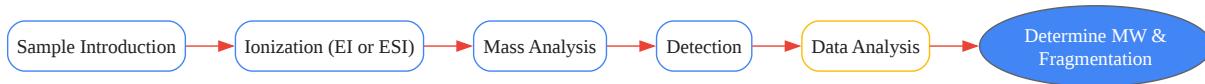
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the ethyl quinoline-carboxylate isomers.

Methodology:

- **Sample Introduction:**
 - Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:**
 - Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:**
 - Separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Detection:**
 - Detect the ions to generate a mass spectrum.
- **Data Analysis:**
 - Identify the molecular ion peak to confirm the molecular weight.

- Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.



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Mass Spectrometry Experimental Workflow

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References

- 1. Ethyl quinoline-2-carboxylate, CAS No. 4491-33-2 - iChemical [ichemical.com]
- 2. rsc.org [rsc.org]
- 3. Ethyl quinoline-4-carboxylate | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]
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